1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and a methylpyrazolylmethylamine group
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluoroethyl group: This step may involve the use of fluoroethyl halides in the presence of a base.
Attachment of the methylpyrazolylmethylamine group: This can be done through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity and specificity, while the pyrazole ring can interact with active sites or binding pockets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine include:
- 1-(2-fluoroethyl)-1H-pyrazol-3-ylmethylamine
- 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-ylamine
- 1-(2-fluoroethyl)-1H-pyrazol-3-ylmethylphenol
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C10H14FN5 |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H14FN5/c1-15-4-2-9(14-15)6-12-10-7-13-16(8-10)5-3-11/h2,4,7-8,12H,3,5-6H2,1H3 |
InChI Key |
SJHQTQTYMDHTRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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